SR 142948

Binding Affinity Functional Antagonism In Vitro Pharmacology

Select SR 142948 for unequivocal neurotensin receptor blockade where other antagonists fail. It uniquely combines sub-nanomolar IC50 (0.32–3.96 nM), oral bioavailability, and blood-brain barrier penetration to deliver a complete functional antagonism profile. Its >1000-fold higher i.v. potency and 79-fold greater competitive antagonism versus SR 48692 in human tissue ensure definitive, reproducible results in behavioral, cardiovascular, and translational GI research.

Molecular Formula C39H51N5O6
Molecular Weight 685.9 g/mol
CAS No. 184162-21-8
Cat. No. B1663775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 142948
CAS184162-21-8
SynonymsSR142948A;  SR 142948A;  SR-142948A.; 2-[[5-(2,6-dimethoxyphenyl)-1-[4-(3-dimethylaminopropyl-methylcarbamoyl)-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Molecular FormulaC39H51N5O6
Molecular Weight685.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
InChIInChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
InChIKeyLWULHXVBLMWCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





SR 142948 (CAS 184162-21-8): A High-Affinity, Orally Active Neurotensin Receptor Antagonist for Neurological and Behavioral Research


SR 142948 (also known as SR142948A) is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin receptor (NTR) [1]. It exhibits high-affinity binding across multiple receptor systems, with IC50 values ranging from 0.32 to 3.96 nM [1]. This compound effectively crosses the blood-brain barrier and antagonizes key neurotensin-mediated physiological responses, including hypothermia, analgesia, and dopamine release, positioning it as a critical tool for investigating the role of neurotensin in central nervous system function and disease [2].

Why Generic Neurotensin Antagonists Cannot Substitute for SR 142948 in Critical Assays


Generic substitution with other neurotensin receptor antagonists is not scientifically valid due to SR 142948's unique profile of superior potency, oral bioavailability, and a distinct spectrum of functional antagonism [1]. Compared to the prototype antagonist SR 48692, SR 142948 demonstrates significantly higher binding affinity, greater in vivo potency, and the ability to block a wider range of neurotensin-mediated physiological responses [1][2]. These differences are not merely quantitative but qualitative, with SR 142948 exhibiting a distinct pharmacological fingerprint in behavioral and functional assays, making it essential for studies where precise and complete receptor blockade is required [3].

Quantitative Differentiation of SR 142948: Head-to-Head Evidence Against Key Comparators


Superior Binding Affinity and In Vitro Functional Potency Compared to SR 48692

In direct comparative studies, SR 142948 demonstrates significantly higher potency than the prototypical antagonist SR 48692 across multiple in vitro assays [1]. Its binding affinity for the neurotensin receptor is markedly higher, with an IC50 of 0.24 nM for displacing [125I]-neurotensin, compared to 14 nM for SR 48692 [1]. This superior binding translates into greater functional antagonism, as evidenced by its ability to inhibit neurotensin-induced calcium mobilization (IC50 = 19 nM vs 41 nM) and prostacyclin production (IC50 = 17 nM vs 86 nM) in human umbilical vein endothelial cells [1].

Binding Affinity Functional Antagonism In Vitro Pharmacology

Markedly Superior In Vivo Potency in Cardiovascular Models Compared to SR 48692

SR 142948 exhibits dramatically enhanced in vivo potency compared to SR 48692. Oral administration of SR 142948 at a dose of 10 µg/kg is sufficient to produce significant inhibition of neurotensin-induced blood pressure changes, whereas SR 48692 requires a 10-fold higher dose (100 µg/kg) to achieve a similar effect [1]. When administered intravenously in rats, SR 142948 is active in microgram per kilogram quantities, while milligram per kilogram doses of SR 48692 are required for comparable effects on neurotensin-induced increases in hematocrit [1].

In Vivo Pharmacology Cardiovascular Oral Bioavailability

Extended Duration of Action in Neuronal Firing Assays Compared to SR 48692

SR 142948 not only demonstrates higher potency but also a significantly prolonged duration of action in the central nervous system. In anesthetized rats, a single intravenous dose of 1 mg/kg SR 142948 inhibits the firing rate of ventral pallidum neurons for a substantially longer period than an equivalent dose of the comparator antagonist SR 48692 [1]. This property is critical for behavioral studies where sustained target engagement is required.

Electrophysiology In Vivo Duration of Action

Expanded Functional Spectrum: Complete Blockade of Neurotensin-Mediated Analgesia

While both SR 142948 and SR 48692 are neurotensin antagonists, they differ qualitatively in their ability to block specific physiological responses. A key differentiation is that SR 142948, unlike SR 48692, is capable of producing a complete and dose-dependent inhibition of neurotensin-mediated antinociception in a bell-shaped manner when administered into the rostral ventromedial medulla (RVM) [1]. This indicates that SR 142948 can fully antagonize a functional endpoint that is only partially affected by the comparator.

Behavioral Pharmacology Nociception Functional Selectivity

Higher Competitive Antagonism Potency on Human Colonic Smooth Muscle

In functional assays using isolated human colonic circular smooth muscle strips, SR 142948 acts as a competitive antagonist of neurotensin-induced contractions with a pA2 value of 8.71 in the transverse colon and 8.45 in the distal colon [1]. In contrast, the comparator SR 48692 exhibits a lower pA2 value of 6.55 in the distal colon and acts as a non-competitive antagonist in the transverse colon [1]. This demonstrates that SR 142948 is not only more potent but also exhibits a distinct mode of antagonism in this physiologically relevant human tissue preparation.

Gastrointestinal Human Tissue Functional Assay

Optimal Research and Industrial Application Scenarios for SR 142948 Based on Evidence


Central Nervous System Behavioral Studies Requiring Complete and Sustained Neurotensin Receptor Blockade

SR 142948 is the ideal tool for in vivo behavioral pharmacology studies where complete antagonism of neurotensin-mediated behaviors (e.g., hypothermia, analgesia, locomotion) is required [1]. Its superior potency, oral bioavailability, extended duration of action in the brain, and ability to fully block antinociception compared to SR 48692 make it uniquely suited for experiments requiring sustained and definitive receptor knockout-like conditions [1][2].

Cardiovascular Research Investigating the Role of Neurotensin in Hemodynamics and Vascular Function

The exceptional potency of SR 142948 in cardiovascular models, demonstrated by its efficacy at microgram oral doses and picomolar intradermal concentrations, makes it the preferred antagonist for studies of neurotensin's role in blood pressure regulation, plasma extravasation, and endothelial function [1]. Its >1000-fold higher i.v. potency compared to SR 48692 allows for precise, low-dose modulation of the system with minimal off-target effects [1].

Human Tissue and Translational Pharmacology Studies in Gastrointestinal Motility

SR 142948 is the superior choice for ex vivo studies using human tissue preparations, such as colonic smooth muscle strips, due to its 79-fold higher competitive antagonism potency compared to SR 48692 [1]. This high potency and clear competitive mechanism of action provide a robust and interpretable pharmacological signal, which is critical for translational research aiming to validate targets for human gastrointestinal disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 142948

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.